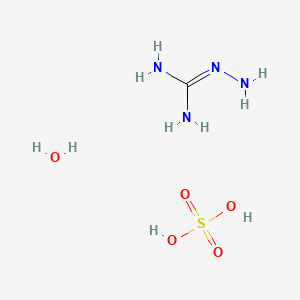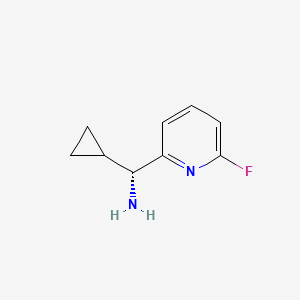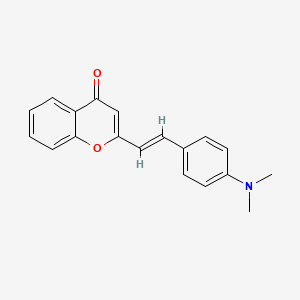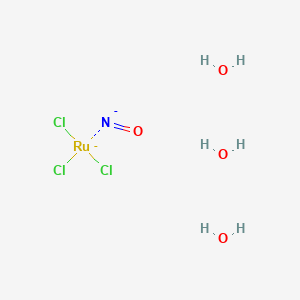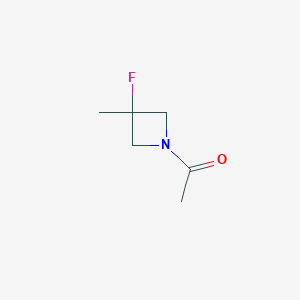
6-Chloropyridine-2-sulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloropyridine-2-sulfinic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the 6th position and a sulfinic acid group at the 2nd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-chloropyridine with sulfur dioxide and a suitable oxidizing agent under controlled conditions to yield 6-Chloropyridine-2-sulfinic acid .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes followed by sulfonation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures are crucial to achieving efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloropyridine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed:
Oxidation Products: 6-Chloropyridine-2-sulfonic acid.
Reduction Products: 6-Chloropyridine-2-thiol.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloropyridine-2-sulfinic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Chloropyridine-2-sulfinic acid involves its ability to undergo various chemical reactions, such as nucleophilic substitution, oxidation, and reduction. These reactions allow the compound to interact with different molecular targets and pathways, leading to the formation of diverse chemical entities. The presence of the sulfinic acid group enhances its reactivity and enables it to participate in a wide range of chemical transformations .
Comparación Con Compuestos Similares
- 6-Chloropyridine-2-carboxylic acid
- 6-Chloropyridine-2-sulfonic acid
- 2-Chloropyridine-6-sulfinic acid
Comparison: 6-Chloropyridine-2-sulfinic acid is unique due to the presence of the sulfinic acid group at the 2nd position, which imparts distinct chemical properties compared to its analogs. For instance, 6-Chloropyridine-2-carboxylic acid has a carboxylic acid group instead of a sulfinic acid group, leading to different reactivity and applications. Similarly, 6-Chloropyridine-2-sulfonic acid, with a sulfonic acid group, exhibits different chemical behavior and uses .
Propiedades
Fórmula molecular |
C5H4ClNO2S |
|---|---|
Peso molecular |
177.61 g/mol |
Nombre IUPAC |
6-chloropyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H4ClNO2S/c6-4-2-1-3-5(7-4)10(8)9/h1-3H,(H,8,9) |
Clave InChI |
CACFPGIJUYEXRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Cl)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-Pyrano[2,3-d]pyrimidine](/img/structure/B13118067.png)

![4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13118082.png)

![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)
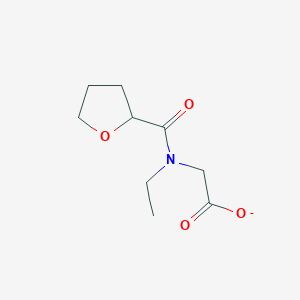
![1H-Pyrrolo[3,2-d]pyrimidine-2,4,6(3H,5H,7H)-trione](/img/structure/B13118109.png)
